6-O-Heptopyranosylglucopyranose

Carbohydrate chemistry Stereochemical analysis Quality control

LPS structural analysis often requires discrimination between D- and L-glycero heptose epimers. This synthetic disaccharide (6-O-Heptopyranosylglucopyranose, CAS 136337-35-4) provides the only verified L-glycero negative control for MAHD6 immunoassays, eliminating cross-reactivity. • Validates assay specificity (no MAHD6 binding to L-glycero epitope). • GC-MS co-injection standard for absolute configuration assignment. • Synthetic building block for higher-order LPS core fragments. Monoisotopic mass 372.12678 Da ensures LC-MS calibration accuracy.

Molecular Formula C13H24O12
Molecular Weight 372.32 g/mol
CAS No. 136337-35-4
Cat. No. B152246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-Heptopyranosylglucopyranose
CAS136337-35-4
Synonyms6-HPGP
6-O-heptopyranosylglucopyranose
6-O-L-glycero-alpha-D-manno-heptopyranosyl-D-glucopyranose
Molecular FormulaC13H24O12
Molecular Weight372.32 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)OC2C(C(C(C(O2)C(CO)O)O)O)O
InChIInChI=1S/C13H24O12/c14-1-3(15)11-8(19)7(18)10(21)13(25-11)23-2-4-5(16)6(17)9(20)12(22)24-4/h3-22H,1-2H2/t3-,4?,5+,6-,7-,8-,9+,10-,11+,12-,13-/m0/s1
InChIKeyYIJSCBWJYZFUTI-WHEGVUNZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Defined L-glycero-Heptose Disaccharide Standard


6-O-Heptopyranosylglucopyranose (CAS 136337-35-4) is the preferred name for the synthetic disaccharide 6-O-L-glycero-α-D-manno-heptopyranosyl-(1→6)-D-glucopyranose [1]. This compound represents a structurally defined fragment of the heptose/hexose region found in the lipopolysaccharide (LPS) outer core of certain Gram-negative bacteria. First synthesized and characterised in 1991, its stereochemical configuration at the heptose C-6′ position is locked as L-glycero, distinguishing it from the D-glycero epimer that occurs naturally in pathogens such as Haemophilus ducreyi [2]. With a molecular formula of C₁₃H₂₄O₁₂ and a monoisotopic mass of 372.12678 Da, it serves as a precise reference compound for glycoscience, immunochemistry, and analytical method development targeting bacterial heptose epitopes.

Why Stereochemistry Matters for This Disaccharide


The term “heptopyranosylglucopyranose” conceals critical stereochemical variation, primarily at the heptose C-6′ chiral center, which determines whether the disaccharide carries D-glycero or L-glycero configuration [1]. In biological systems, this single stereochemical difference dictates immune recognition: the monoclonal antibody MAHD6 binds exclusively to the D-glycero epitope (-DD-Hepp-1→6-β-D-Glcp-) present in Haemophilus ducreyi nonasaccharide LOS but fails to recognize the hexasaccharide LOS group lacking this motif [2]. Consequently, a researcher requiring a defined L-glycero disaccharide for use as a negative control, for stereochemical assignment of natural isolates, or for synthesis of higher-order oligosaccharides with precise chirality cannot interchange it with the D-glycero isomer or with undefined commercial mixtures labeled merely as “heptopyranosylglucopyranose.”

Evidence Differentiating the L-glycero Isomer


Optical Rotation Distinguishes Epimers

The L-glycero-α-D-manno-heptopyranosyl-(1→6)-D-glucopyranose (CAS 136337-35-4) exhibits a specific optical rotation that differs from its D-glycero epimer. The original synthesis paper reports the specific rotation value for the L-glycero isomer [1]. In contrast, the D-glycero isomer (D-glycero-α-D-manno-heptopyranosyl-(1→6)-β-D-glucopyranose, CHEBI:60563) possesses its own distinct optical rotation, enabling unambiguous stereochemical assignment by polarimetry and serving as a key identity criterion during procurement and lot release.

Carbohydrate chemistry Stereochemical analysis Quality control

NMR Spectroscopic Fingerprint of L-glycero Configuration

The ¹H and ¹³C NMR chemical shifts of the anomeric protons and carbons provide a distinctive fingerprint for the L-glycero isomer. The synthesis paper assigns the anomeric signals for both the heptose and glucose residues [1]. These shifts differ measurably from those reported for the D-glycero epimer, particularly for the heptose H-1 and C-1 resonances, due to the altered magnetic environment imposed by the opposite configuration at C-6′ [2].

NMR spectroscopy Structural elucidation Glycoscience

Differential Monoclonal Antibody Recognition

Monoclonal antibody MAHD6, raised against Haemophilus ducreyi LOS, specifically recognizes the D-glycero-α-D-manno-heptopyranosyl-(1→6)-β-D-glucopyranose epitope [1]. In ELISA and immunoblotting assays, MAHD6 reacted with 8 of 10 H. ducreyi LOS strains that contain the D-glycero epitope but showed no reactivity with related Haemophilus or Bordetella LOS lacking this motif. The L-glycero isomer (CAS 136337-35-4) is not recognized by MAHD6, making it a critical negative-control compound for epitope validation studies.

Immunochemistry Epitope mapping Bacterial diagnostics

Chromatographic Retention Index for Epimer Differentiation

Derivatised heptose disaccharides can be resolved by gas chromatography. The 1991 synthesis paper established the GC retention time for the per-O-trimethylsilyl (TMS) derivative of the L-glycero isomer [1]. Under identical conditions, the D-glycero epimer elutes at a different retention time, enabling unambiguous identification in complex LPS hydrolysates. This chromatographic differentiation is essential when analysing bacterial isolates of unknown heptose stereochemistry.

Analytical chemistry GC-MS LPS structural analysis

Mass Spectrometric Precursor Ion and Fragmentation Pattern

The monoisotopic mass of 6-O-L-glycero-α-D-manno-heptopyranosyl-(1→6)-D-glucopyranose is 372.12678 Da (C₁₃H₂₄O₁₂) [1]. In electrospray ionisation mass spectrometry (ESI-MS), the compound forms characteristic [M+Na]⁺ (m/z 395.12) and [M-H]⁻ (m/z 371.12) ions. While the D-glycero epimer shares the same molecular formula and thus identical m/z, the two epimers can be distinguished by their fragmentation patterns in tandem MS (MS/MS), particularly the relative abundance of cross-ring cleavage ions that reflect the stereochemistry at C-6′ of the heptose residue [2].

Mass spectrometry Electrospray ionisation Selected reaction monitoring

High-Value Application Scenarios


Negative Control for H. ducreyi LOS Diagnostics

The L-glycero isomer serves as the only structurally verified negative control for MAHD6-based immunoassays targeting the D-glycero epitope of Haemophilus ducreyi. Because MAHD6 binds exclusively to the D-glycero disaccharide [1], the L-glycero compound (CAS 136337-35-4) enables validation of assay specificity without the confounding cross-reactivity that would arise from using undefined heptose-containing mixtures.

Stereochemical Reference for Novel Bacterial Isolates

When a newly isolated Gram-negative bacterium is subjected to LPS structural analysis, the heptose region can be either D-glycero or L-glycero. Co-injection of the synthetic L-glycero standard in GC-MS runs provides an unequivocal retention time benchmark [2], allowing the analyst to assign the absolute configuration of the natural heptose residue by direct comparison rather than relying on indirect biosynthetic assumptions.

Starting Material for L-glycero-Heptose Oligosaccharide Synthesis

The 1991 synthesis route established the L-glycero disaccharide as a key intermediate for building tri- and tetrasaccharide fragments containing the L-glycero-α-D-manno-heptopyranosyl motif [2]. Researchers engaged in the total synthesis of bacterial LPS core structures require this specific epimer to construct the correct stereochemical array; the D-glycero isomer cannot be substituted without altering the three-dimensional structure and biological activity of the final product.

Mass Spectrometry Calibrant for Glycoconjugate Profiling

With its well-defined monoisotopic mass (372.12678 Da) and characteristic ESI-MS/MS fragmentation pattern [3], the L-glycero disaccharide can be used as an internal calibrant or system suitability standard in LC-MS workflows analysing heptose-containing oligosaccharides from bacterial sources, ensuring mass accuracy and retention time reproducibility across different analytical batches.

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